

C.I. Reactive Red 2 as a Fluorescent Probe: A Comparative Analysis

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Compound of Interest

Compound Name: C.I. Reactive red 2

Cat. No.: B105821

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **C.I. Reactive Red 2** and its potential application as a fluorescent probe against established alternatives. While traditionally used as a textile dye, the reactive nature of **C.I. Reactive Red 2** suggests a potential for covalent labeling of biomolecules. However, comprehensive data on its fluorescent properties for biological imaging applications is limited. This guide will objectively compare its known characteristics with those of well-established red fluorescent probes: Cy3, Alexa Fluor 546, and Rhodamine B, providing supporting experimental data and protocols for these alternatives.

Quantitative Performance Comparison

The selection of a fluorescent probe is critically dependent on its photophysical properties. Brightness, a function of the molar extinction coefficient and quantum yield, and photostability are key parameters for sensitive and robust detection in fluorescence microscopy and other applications.

Property	C.I. Reactive Red 2 (Procion Red MX-5B)	Cy3	Alexa Fluor 546	Rhodamine B
Excitation Max (nm)	~538	~550[1]	~554[2]	~570[3]
Emission Max (nm)	Not readily available for bio-imaging	~570[1]	~570[2]	~590[3]
Molar Extinction Coefficient (cm ⁻¹ M ⁻¹)	Not readily available for bio-imaging	~150,000	~104,000	~110,000
Quantum Yield (Φ)	Not readily available for bio-imaging	~0.31[4]	~0.70	0.31 - 0.54[5]
Photostability	Moderate (as a textile dye)	Good	Excellent	Good
Reactive Group	Dichlorotriazine	N-hydroxysuccinimide (NHS) ester	N-hydroxysuccinimide (NHS) ester	Isothiocyanate (ITC) or NHS ester
Primary Target	Amines, Hydroxyls	Primary amines (Lysine, N-terminus)	Primary amines (Lysine, N-terminus)	Primary amines (Lysine, N-terminus)

Experimental Protocols

Detailed and validated protocols are essential for reproducible and reliable protein labeling. Below are standard protocols for the widely used alternative fluorescent probes.

Protein Labeling with Cy3 NHS Ester

This protocol is a general guideline for labeling proteins with Cy3 N-hydroxysuccinimide (NHS) ester.

1. Protein Preparation:

- The protein solution should be in an amine-free buffer, such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4. Buffers containing primary amines like Tris or glycine will compete with the labeling reaction and must be removed by dialysis or buffer exchange.[\[1\]](#)
- The recommended protein concentration is 2-10 mg/mL.[\[6\]](#)

2. Dye Preparation:

- Dissolve the Cy3 NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL immediately before use.[\[6\]](#)

3. Labeling Reaction:

- Add the reactive dye solution to the protein solution at a molar ratio of 10-20 moles of dye per mole of protein.
- Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.[\[1\]](#)

4. Purification:

- Remove unreacted dye by gel filtration (e.g., a spin column) or dialysis.[\[1\]](#)

5. Determination of Degree of Labeling (DOL):

- The DOL, the average number of dye molecules per protein, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the dye's absorbance maximum (~550 nm for Cy3).

Protein Labeling with Alexa Fluor 546 NHS Ester

This protocol outlines the steps for labeling proteins with Alexa Fluor 546 NHS ester.

1. Protein Preparation:

- Ensure the protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-9.0). If necessary, perform buffer exchange.

- The optimal protein concentration is typically around 2 mg/mL.[\[7\]](#)

2. Labeling Reaction:

- Each vial of the Alexa Fluor 546 protein labeling kit is typically sufficient for labeling approximately 1 mg of IgG.[\[7\]](#)
- Add the reactive dye to the protein solution.
- Incubate for 1 hour at room temperature.[\[8\]](#)

3. Purification:

- Purify the labeled protein from free dye using a spin column provided in the labeling kit or through dialysis.[\[7\]](#)

4. Storage:

- Store the labeled protein at 4°C, protected from light. For long-term storage, consider adding a cryoprotectant and storing at -20°C.

Protein Labeling with Rhodamine B Isothiocyanate (RBITC)

This protocol provides a general procedure for labeling proteins with RBITC.

1. Protein Preparation:

- The protein should be in a carbonate-bicarbonate buffer at pH 9.0.
- A typical protein concentration is 2-5 mg/mL.

2. Dye Preparation:

- Dissolve RBITC in DMSO or DMF to a concentration of 1 mg/mL.

3. Labeling Reaction:

- Add 50-100 µg of RBITC for every 1 mg of protein.
- Incubate for 1-2 hours at room temperature with continuous stirring.

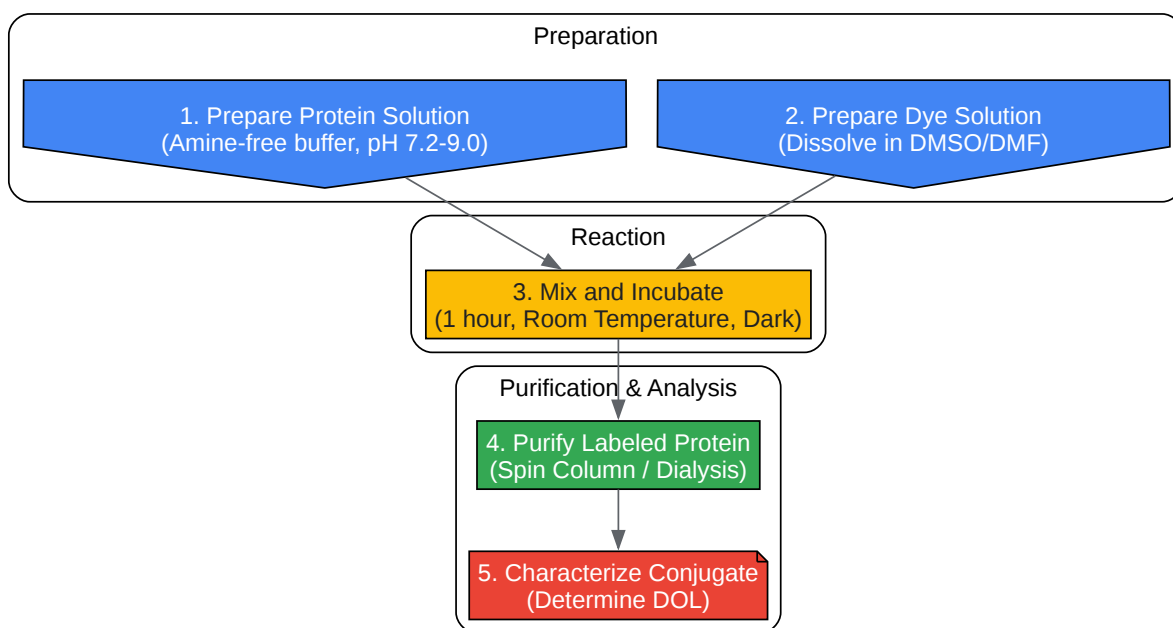
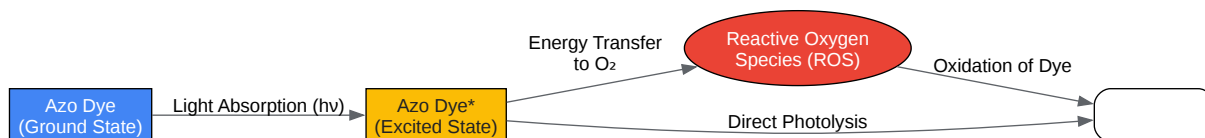
4. Purification:

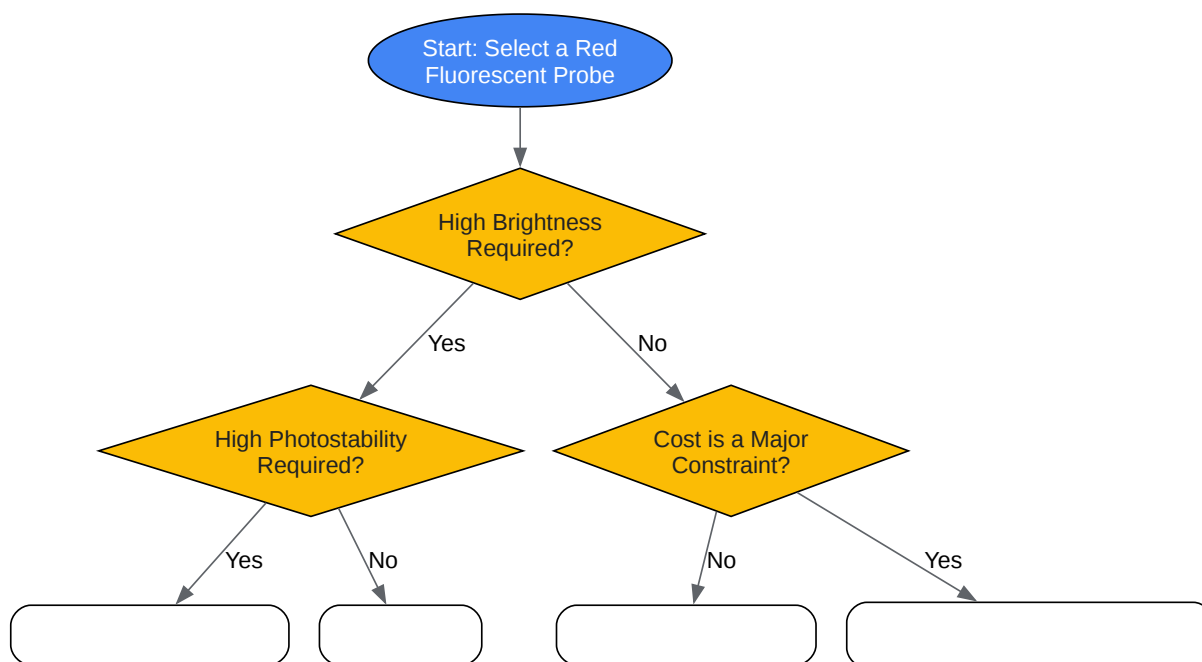
- Separate the labeled protein from unreacted dye using a gel filtration column.

Mandatory Visualization

Signaling Pathway: General Mechanism of Azo Dye Photodegradation

Azo dyes, including **C.I. Reactive Red 2**, can undergo photodegradation upon exposure to light, which is a critical consideration for photostability in fluorescence applications. The process often involves the generation of reactive oxygen species (ROS).





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